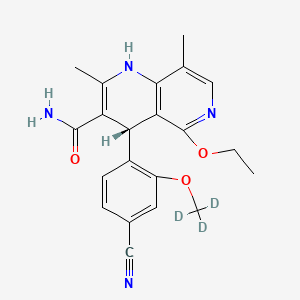
Finerenone-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Finerenone-d3 is a deuterated form of finerenone, a nonsteroidal mineralocorticoid receptor antagonist. It is primarily used in the treatment of chronic kidney disease and heart failure. The deuterium atoms in this compound replace hydrogen atoms, which can enhance the compound’s metabolic stability and pharmacokinetic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of finerenone-d3 involves multiple steps, including the introduction of deuterium atoms. The process typically starts with the preparation of a suitable precursor, followed by deuterium exchange reactions. Common reagents used in these reactions include deuterated solvents and catalysts that facilitate the incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve the desired product quality.
化学反応の分析
Types of Reactions
Finerenone-d3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of ketones or aldehydes, while reduction can yield alcohols.
科学的研究の応用
Finerenone-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and degradation products of finerenone.
Biology: Used in biological studies to investigate the effects of deuterium substitution on the biological activity of finerenone.
Medicine: Used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of finerenone.
Industry: Used in the development of new formulations and drug delivery systems to improve the therapeutic efficacy of finerenone.
作用機序
Finerenone-d3 exerts its effects by selectively antagonizing the mineralocorticoid receptor. This receptor is activated by aldosterone and cortisol, which regulate gene expression involved in sodium and water retention, inflammation, and fibrosis. By blocking this receptor, this compound reduces the harmful effects of aldosterone and cortisol, leading to improved kidney and cardiovascular outcomes .
類似化合物との比較
Similar Compounds
Spironolactone: A steroidal mineralocorticoid receptor antagonist with a broader spectrum of activity but more side effects.
Eplerenone: A more selective steroidal mineralocorticoid receptor antagonist with fewer side effects compared to spironolactone.
Esaxerenone: A nonsteroidal mineralocorticoid receptor antagonist similar to finerenone but with different pharmacokinetic properties.
Uniqueness of Finerenone-d3
This compound is unique due to its deuterium substitution, which enhances its metabolic stability and reduces the risk of side effects. This makes it a promising candidate for long-term treatment of chronic kidney disease and heart failure .
特性
分子式 |
C21H22N4O3 |
|---|---|
分子量 |
381.4 g/mol |
IUPAC名 |
(4S)-4-[4-cyano-2-(trideuteriomethoxy)phenyl]-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C21H22N4O3/c1-5-28-21-18-17(14-7-6-13(9-22)8-15(14)27-4)16(20(23)26)12(3)25-19(18)11(2)10-24-21/h6-8,10,17,25H,5H2,1-4H3,(H2,23,26)/t17-/m1/s1/i4D3 |
InChIキー |
BTBHLEZXCOBLCY-GDLHTLTCSA-N |
異性体SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)C#N)[C@H]2C3=C(C(=CN=C3OCC)C)NC(=C2C(=O)N)C |
正規SMILES |
CCOC1=NC=C(C2=C1C(C(=C(N2)C)C(=O)N)C3=C(C=C(C=C3)C#N)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


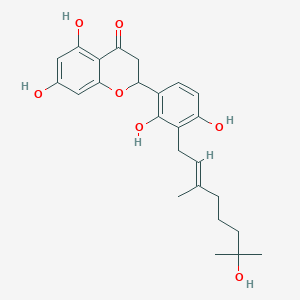
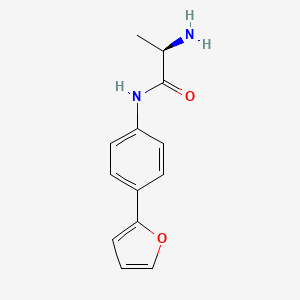
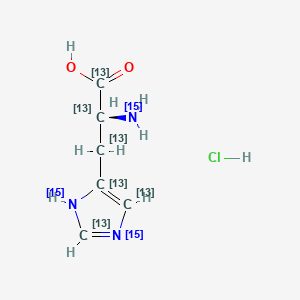
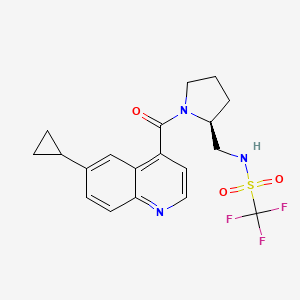
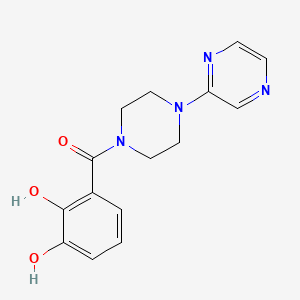
![4-[2-fluoro-5-[[(1S,2R,3S,4R)-3-[[4-fluoro-3-(pentafluoro-lambda6-sulfanyl)phenyl]carbamoyl]-2-bicyclo[2.2.1]heptanyl]carbamoyl]-4-methoxyphenoxy]-1-methylcyclohexane-1-carboxylic acid](/img/structure/B12381615.png)
![(5Z)-5-[[5-(2-chloroanilino)thiophen-2-yl]methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12381617.png)
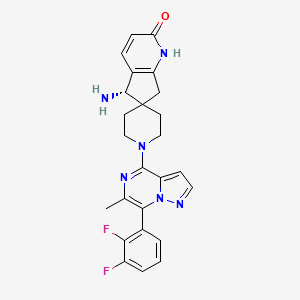
![(2S)-2-[(2-aminoacetyl)(15N)amino]-5-[bis(15N)(azanyl)(113C)methylideneamino](1,2,3,4,5-13C5)pentanoic acid](/img/structure/B12381626.png)
![N-[(2R)-1-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]quinoline-4-carboxamide](/img/structure/B12381637.png)
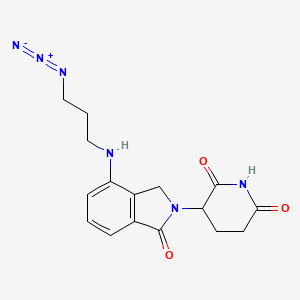
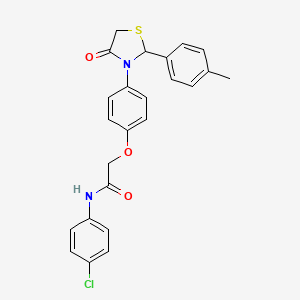
![N-[4-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]butyl]-4-[3-[(1-prop-2-enoylpiperidin-4-yl)methyl]phenoxy]butanamide](/img/structure/B12381653.png)

